

Application Notes and Protocols for the Purification of Dibromiodomethane

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Compound of Interest

Compound Name: *Dibromiodomethane*

Cat. No.: *B121520*

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Introduction

Dibromiodomethane (CHBr_2I) is a trihalomethane of interest in various chemical syntheses and as a potential intermediate in pharmaceutical development. As with many halogenated compounds, its purity is critical for reaction specificity and to avoid the introduction of unwanted side products. Commercially available **dibromiodomethane** may contain impurities from its synthesis, such as other haloforms, or degradation products. This document provides a detailed protocol for the purification of **dibromiodomethane**, primarily through fractional distillation under reduced pressure, to achieve high purity suitable for sensitive research applications.

Physical and Chemical Properties

A summary of the key physical and chemical properties of **dibromiodomethane** is presented in Table 1. Understanding these properties is essential for designing an effective purification strategy. Its high boiling point at atmospheric pressure suggests that vacuum distillation is the preferred method to prevent decomposition at elevated temperatures.

Table 1: Physical and Chemical Properties of **Dibromiodomethane**

Property	Value	Reference(s)
Molecular Formula	CHBr ₂ I	[1]
Molar Mass	299.731 g/mol	[2]
Appearance	Dark red to dark brown oil	[2]
Density	3.3 g/cm ³	[2]
Boiling Point	185.9 °C (at 760 mmHg)	[2]
Solubility	Slightly soluble in water	
CAS Number	593-94-2	

Experimental Protocol: Purification of Dibromiodomethane by Fractional Vacuum Distillation

This protocol describes the purification of **dibromiodomethane** from common impurities using fractional distillation under reduced pressure. This method is suitable for separating liquids with close boiling points.

Materials and Equipment:

- Crude **dibromiodomethane**
- Round-bottom flask
- Fractionating column (e.g., Vigreux or packed column)
- Distillation head with condenser and vacuum adapter
- Receiving flasks (e.g., pear-shaped or round-bottom)
- Thermometer and adapter
- Heating mantle with a stirrer

- Magnetic stir bar
- Vacuum pump and tubing
- Pressure gauge (e.g., McLeod or digital gauge)
- Cold trap (optional, but recommended to protect the vacuum pump)
- Glass wool or aluminum foil for insulation
- Standard laboratory glassware and clamps

Procedure:

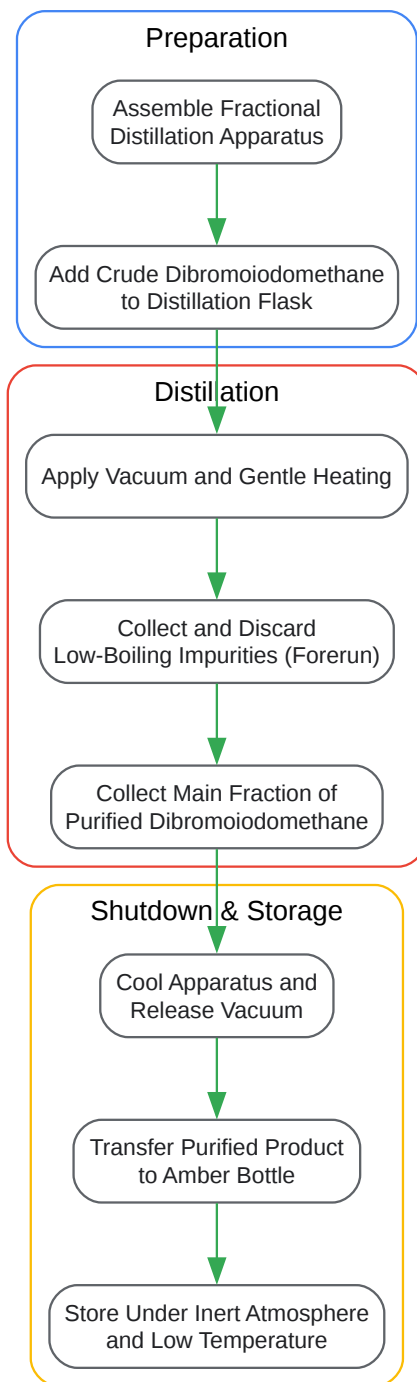
- Preparation of the Distillation Apparatus:
 - Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glassware is clean, dry, and free of cracks.
 - Place a magnetic stir bar in the round-bottom flask.
 - Add the crude **dibromoiodomethane** to the flask, filling it to no more than two-thirds of its capacity.
 - Connect the fractionating column to the flask and the distillation head to the column.
 - Place the thermometer in the distillation head, ensuring the top of the bulb is level with the side arm leading to the condenser.
 - Connect the condenser to a circulating water source (cold water in at the bottom, out at the top).
 - Attach the vacuum adapter and receiving flask.
 - Use appropriate clamps to secure all connections.
 - Apply a thin layer of vacuum grease to all ground glass joints to ensure a good seal.
- Distillation Process:

- Insulate the fractionating column and the neck of the distillation flask with glass wool or aluminum foil to minimize heat loss.
- Turn on the cooling water to the condenser.
- Begin stirring the **dibromiodomethane**.
- Gradually apply vacuum to the system. A pressure of 10-20 mmHg is a reasonable starting point. Be mindful of bumping as the pressure is reduced.
- Once the desired pressure is stable, begin heating the distillation flask gently with the heating mantle.
- Observe the temperature on the thermometer. The initial vapor to condense will be from lower-boiling impurities. This forerun should be collected in a separate receiving flask and discarded.
- As the distillation progresses, a ring of condensate will rise through the fractionating column. The temperature should stabilize as the vapor of the pure **dibromiodomethane** reaches the thermometer. Record this temperature and the corresponding pressure.
- Collect the main fraction in a clean receiving flask. The distillation rate should be slow and steady, approximately 1-2 drops per second, for optimal separation.
- If the temperature fluctuates significantly or drops, it may indicate that the main fraction has been collected. Stop the distillation at this point to avoid collecting higher-boiling impurities.
- Shutdown and Storage:
 - Turn off the heating mantle and allow the apparatus to cool.
 - Slowly and carefully release the vacuum.
 - Turn off the condenser water and disassemble the apparatus.
 - Transfer the purified **dibromiodomethane** to a clean, dry, amber glass bottle to protect it from light.

- For long-term storage, it is advisable to store the purified compound under an inert atmosphere (e.g., argon or nitrogen) and at a low temperature to minimize decomposition.

Workflow Diagram

Purification Workflow for Dibromiodomethane

[Click to download full resolution via product page](#)Caption: Workflow for the purification of **dibromiodomethane**.

Safety Precautions

- **Dibromiodomethane** is a halogenated compound and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
- All procedures should be performed in a well-ventilated fume hood.
- Vacuum distillation carries a risk of implosion. Inspect all glassware for cracks or defects before use.
- Be cautious when heating organic compounds. Use a heating mantle and avoid open flames.

By following this protocol, researchers can obtain high-purity **dibromiodomethane** suitable for a wide range of chemical applications. The principles outlined here can also be adapted for the purification of other similar halogenated compounds.

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References

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